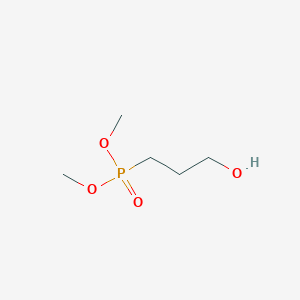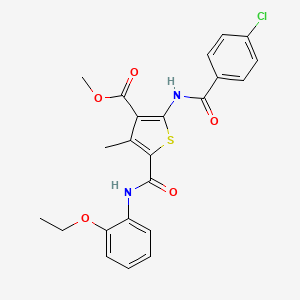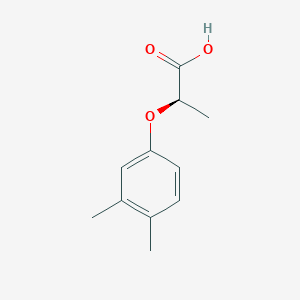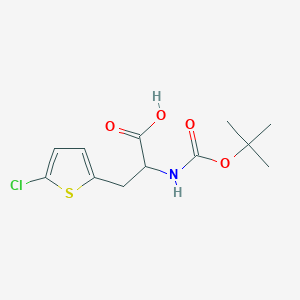![molecular formula C12H22O10 B15089799 6-[(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B15089799.png)
6-[(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxymethyl]oxane-2,3,4,5-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Robinose is a disaccharide composed of 6″-O-α-rhamnopyranosyl-β-galactopyranoside. It is a naturally occurring sugar found in the chenille plant (Acalypha hispida) . Robinose is known for its unique structure and properties, making it an interesting subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Robinose can be synthesized through the glycosylation of galactose with rhamnose. The reaction typically involves the use of a glycosyl donor and acceptor, with the presence of a catalyst to facilitate the formation of the glycosidic bond. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of robinose involves the extraction of the compound from natural sources such as the chenille plant. The extraction process includes steps like maceration, filtration, and purification to isolate robinose in its pure form. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the extracted compound .
Analyse Des Réactions Chimiques
Types of Reactions
Robinose undergoes various chemical reactions, including:
Oxidation: Robinose can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert robinose into its corresponding alcohols.
Substitution: Robinose can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives of robinose.
Applications De Recherche Scientifique
Robinose has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and hydrolysis.
Biology: Investigated for its role in plant metabolism and its potential effects on human health.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Used in the production of natural sweeteners and as a functional ingredient in food products.
Mécanisme D'action
The mechanism of action of robinose involves its interaction with various molecular targets and pathways. In biological systems, robinose can modulate enzyme activities and influence metabolic pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, robinose can interact with cell surface receptors, influencing cellular signaling and responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Neohesperidose: Another disaccharide with similar structural features.
Rutinose: A disaccharide composed of rhamnose and glucose.
Uniqueness of Robinose
Robinose is unique due to its specific glycosidic linkage and its natural occurrence in the chenille plant. Its distinct structure imparts unique properties that differentiate it from other similar disaccharides.
Propriétés
IUPAC Name |
6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c1-3-5(13)7(15)10(18)12(21-3)20-2-4-6(14)8(16)9(17)11(19)22-4/h3-19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVGHDNPYGTYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871576 |
Source


|
| Record name | 6-O-(6-Deoxyhexopyranosyl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester](/img/structure/B15089719.png)
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B15089723.png)



![2-[3-(4H-triazol-4-yl)phenoxy]acetic acid](/img/structure/B15089747.png)


![Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]-](/img/structure/B15089774.png)
![1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine](/img/structure/B15089776.png)




